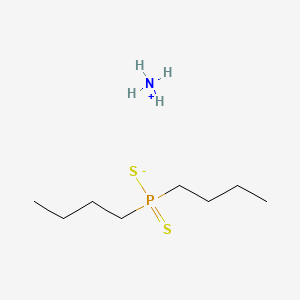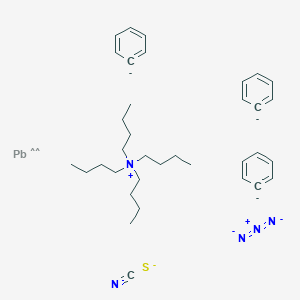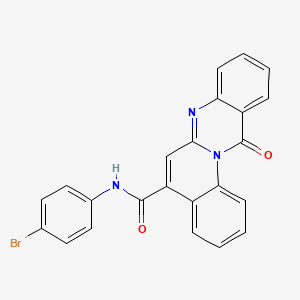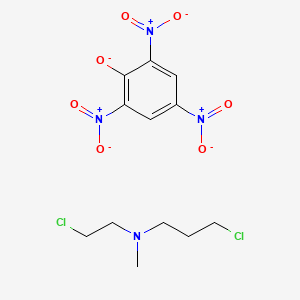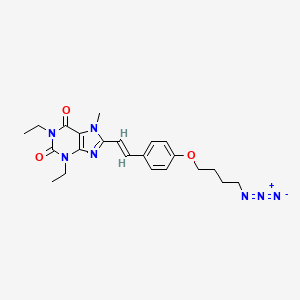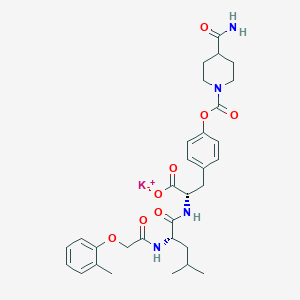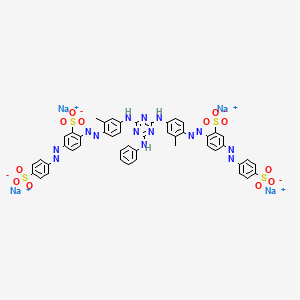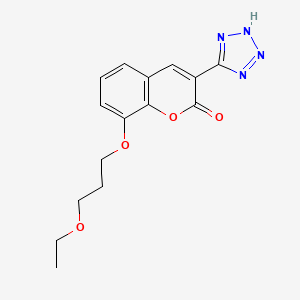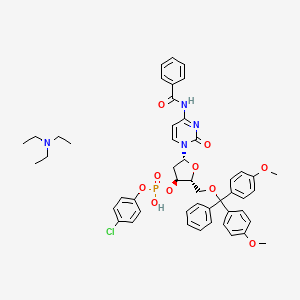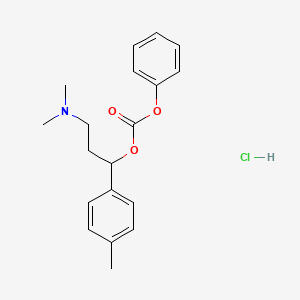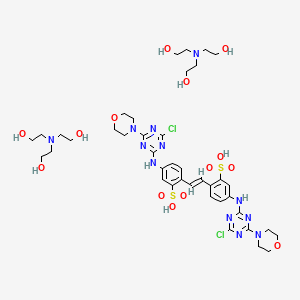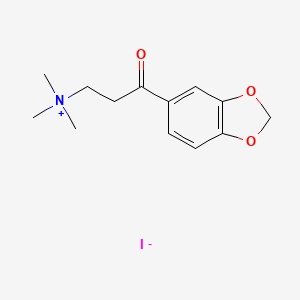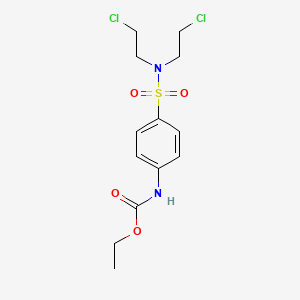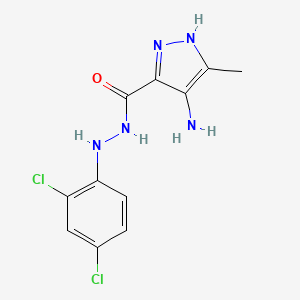
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
準備方法
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Substitution Reactions:
Hydrazide Formation: The final step involves the reaction of the pyrazole derivative with 2,4-dichlorophenylhydrazine under controlled conditions to form the desired hydrazide.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using scalable and cost-effective processes.
化学反応の分析
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide has several scientific research applications:
作用機序
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
類似化合物との比較
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring structure but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Aminopyrazoles: Compounds with amino groups on the pyrazole ring exhibit different reactivity and biological activities compared to the hydrazide derivative.
Dichlorophenylhydrazides: These compounds contain the dichlorophenyl group but may have different core structures, affecting their overall properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
86831-71-2 |
|---|---|
分子式 |
C11H11Cl2N5O |
分子量 |
300.14 g/mol |
IUPAC名 |
4-amino-N'-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H11Cl2N5O/c1-5-9(14)10(17-15-5)11(19)18-16-8-3-2-6(12)4-7(8)13/h2-4,16H,14H2,1H3,(H,15,17)(H,18,19) |
InChIキー |
HAQUIMHIMLZCFP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C(=O)NNC2=C(C=C(C=C2)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



